molecular formula C15H14ClNO B10978337 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide

2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide

Cat. No.: B10978337
M. Wt: 259.73 g/mol
InChI Key: GGBQGOXIYILKRV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide.

  • Step 1: Formation of Acyl Chloride

      Reagents: 4-methylbenzoyl chloride, triethylamine

      Conditions: Room temperature, inert atmosphere

      :

      Reaction: 4-methylbenzoic acid+thionyl chloride4-methylbenzoyl chloride+SO2+HCl\text{4-methylbenzoic acid} + \text{thionyl chloride} \rightarrow \text{4-methylbenzoyl chloride} + \text{SO}_2 + \text{HCl} 4-methylbenzoic acid+thionyl chloride→4-methylbenzoyl chloride+SO2​+HCl

  • Step 2: Formation of Acetamide

      Reagents: 4-chloroaniline, 4-methylbenzoyl chloride, triethylamine

      :

      Reaction: 4-chloroaniline+4-methylbenzoyl chlorideThis compound+HCl\text{4-chloroaniline} + \text{4-methylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+4-methylbenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH) or other strong bases

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid

    Reduction: Formation of 4-chloroaniline

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, influencing their activity. The acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide exhibits unique reactivity due to the presence of both chlorophenyl and methylphenyl groups. This dual functionality allows for a broader range of chemical transformations and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c1-11-2-8-14(9-3-11)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

GGBQGOXIYILKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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